molecular formula C17H19NO3 B4709539 N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide

N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide

Cat. No.: B4709539
M. Wt: 285.34 g/mol
InChI Key: WBPROINNJWMKKQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked via an ethyl chain to a 4-methoxyphenoxy group. This structure combines aromatic and ether functionalities, which may influence its physicochemical and biological properties. The compound’s synthesis likely follows standard acylation protocols, as seen in similar derivatives (e.g., coupling 4-methylbenzoyl chloride with 2-(4-methoxyphenoxy)ethylamine) .

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-3-5-14(6-4-13)17(19)18-11-12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPROINNJWMKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322146
Record name N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

295361-33-0
Record name N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the amide group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

The following analysis compares N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide to structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents on Benzamide Ethyl Chain Substituent Melting Point (°C) Key References
This compound 4-methyl 4-methoxyphenoxy Not reported Inferred from analogs
DNB1 (N-[2-(4-Methoxyphenoxy)ethyl]-3,5-dinitrobenzamide) 3,5-dinitro 4-methoxyphenoxy Not reported Anti-M. tuberculosis activity
DNB2 (N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide) 3,5-dinitro Benzyloxy Not reported
Compound 15 (N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide) 4-methyl Indole 126.8–128.2
Compound 16 (N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide) 4-methoxy Indole 132.8–134.3
Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) 4-methyl Hexyl-linked aminophenyl Not reported HDAC1/HDAC3 inhibition (Ki ratio: 6-fold)

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Cl in Compound 17 , mp 150.6–152.0°C) increase melting points compared to electron-donating groups (e.g., 4-methyl or 4-methoxy in Compounds 15–16 ) .
  • Bioactivity Correlations : Nitro groups (e.g., in DNB1/DNB2 ) enhance antimicrobial activity against M. tuberculosis, while 4-methyl/methoxy groups may favor enzyme inhibition (e.g., HDACs) .

Key Observations :

  • Antimicrobial vs. Enzyme-Targeted Activity : Nitro-substituted benzamides (e.g., DNB1 ) prioritize microbial targeting, while alkyl-linked benzamides (e.g., Compound 109 ) focus on epigenetic modulation .
  • Role of Substituents : The 4-methyl group in the target compound may balance lipophilicity and binding affinity, as seen in kinase inhibitors like ponatinib analogs .

Biological Activity

N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzamide structure substituted with a methoxyphenyl ether moiety. This structural configuration is crucial for its interaction with biological targets.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, such as those linked to cancer cell proliferation. For instance, it may affect enzymes that regulate cell growth and survival pathways, leading to potential anticancer effects.
  • Receptor Modulation : It has been observed to interact with various receptors, potentially modulating their activity, which could result in diverse biological responses including anti-inflammatory and neuroprotective effects .

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.

Anticancer Effects

The compound has shown efficacy in inhibiting the growth of various cancer cell lines. For example, it was reported to demonstrate significant cytotoxicity against leukemia cells with an IC50 value in the nanomolar range, suggesting strong anticancer properties .

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective effects. It has been shown to promote the survival of dopaminergic neurons in vitro, suggesting potential applications in treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzamide derivatives, this compound exhibited an IC50 value of approximately 900 nM against specific cancer cell lines. This level of potency indicates its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNeuroprotective Effect
This compound900 nMYesYes
3-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide500 nMModerateNo
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide300 nMYesYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 2
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N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide

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